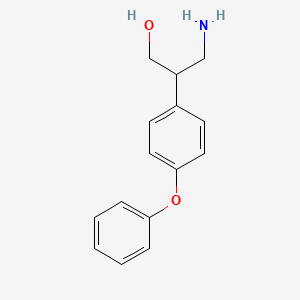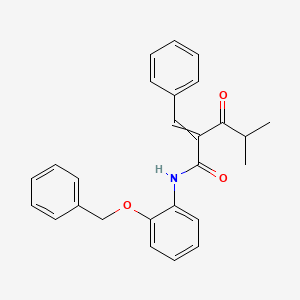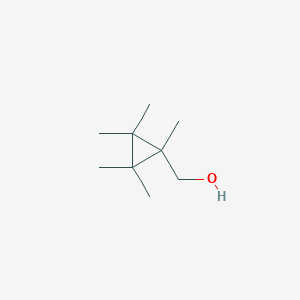
5-Chloro-2-(chloromethylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(chloromethylsulfanyl)pyridine is an organic compound with the molecular formula C6H5Cl2NS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and a chloromethylsulfanyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethylsulfanyl)pyridine typically involves the chlorination of 2-(methylthio)pyridine. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(chloromethylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the chloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides are used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dechlorinated compounds or modified functional groups.
Applications De Recherche Scientifique
5-Chloro-2-(chloromethylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(chloromethylsulfanyl)pyridine involves its interaction with various molecular targets. The chlorine and chloromethylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxypyridine: Similar structure with a methoxy group instead of a chloromethylsulfanyl group.
5-Chloro-2-mercaptopyridine: Similar structure with a mercapto group instead of a chloromethylsulfanyl group.
5-Chloropyridine-2-carboxaldehyde: Similar structure with a carboxaldehyde group instead of a chloromethylsulfanyl group.
Uniqueness
5-Chloro-2-(chloromethylsulfanyl)pyridine is unique due to the presence of both chlorine and chloromethylsulfanyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C6H5Cl2NS |
|---|---|
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
5-chloro-2-(chloromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H5Cl2NS/c7-4-10-6-2-1-5(8)3-9-6/h1-3H,4H2 |
Clé InChI |
RXLALWORFONGHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)SCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)


![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)



![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)

